甲基 ((1-(噻吩-3-基)环戊基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

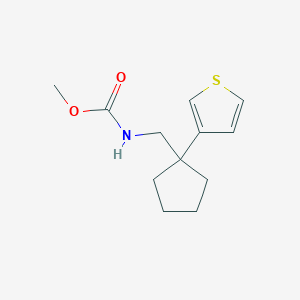

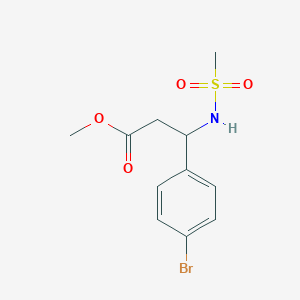

“Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group consisting of five carbon atoms . The carbamate part of the molecule involves a carbonyl (C=O) group and an amine (NH2) group.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, a cyclopentyl ring, and a carbamate group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopentyl ring is a five-membered ring of carbon atoms . The carbamate group consists of a carbonyl group (C=O), an amine group (NH2), and a methyl group (CH3) attached to the carbonyl carbon .科学研究应用

抗肿瘤活性

甲基氨基甲酸酯衍生物已被研究其抗肿瘤特性。例如,R17934-NSC 238159,一种结构上类似于甲基((1-(噻吩-3-基)环戊基)甲基)氨基甲酸酯的化合物,对各种类型的白血病和癌瘤显示出疗效,表明由于其在治疗活性剂量下的低毒性而具有潜在的临床应用(Atassi & Tagnon, 1975)。此外,对相关甲基氨基甲酸酯衍生物的研究揭示了它们抑制白血病细胞增殖和表现出抗丝虫活性(Kumar et al., 1993)的能力。

缓蚀抑制

对甲基氨基甲酸酯与金属相互作用的研究发现,它可以作为酸性环境中铜的缓蚀剂。这种抑制作用归因于该分子在金属表面上的吸附,遵循Langmuir等温模型。分子中的硫原子被认为是最可能的吸附位点,这表明分子结构和抑制作用之间存在关系(John et al., 2013)。

检测和分析技术

在检测和分析氨基甲酸酯化合物方面取得了重大进展。例如,已经开发了高效液相色谱 (HPLC) 技术来检测纳克级的氨基甲酸酯,展示了确定多氨基甲酸酯杀虫剂残留物所需的解析度、灵敏度和选择性(Krause, 1979)。此外,使用改性石墨烯和金纳米粒子的电化学传感器的开发提供了对氨基甲酸酯杀虫剂氨基酸甲酯在各种样品中的直接和灵敏测定,突出了环境监测的潜力(Rahmani et al., 2018)。

光敏保护基团

甲基氨基甲酸酯衍生物,特别是 N-甲基-N-(邻硝基苯基)氨基甲酸酯,已被探索作为光敏醇保护基团,在质子溶剂中通过光解提供了易于掺入和高产率、清洁的脱保护。这提出了一种合成化学的创新方法,特别是在复杂反应中保护敏感官能团的背景下(Loudwig & Goeldner, 2001)。

未来方向

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications in medicinal chemistry and material science . Future research could focus on elucidating the specific synthesis pathways, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards of “Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate”. This could help in the development of new drugs or materials based on this compound.

属性

IUPAC Name |

methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-15-11(14)13-9-12(5-2-3-6-12)10-4-7-16-8-10/h4,7-8H,2-3,5-6,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOSISPUFCLKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCCC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)

![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)

![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)

![4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B2841857.png)

![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2841862.png)

![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)